molecular formula C13H26O3 B585910 2-Ethyl-6-tetrahydropyranoxy-1-hexanol CAS No. 1346605-24-0

2-Ethyl-6-tetrahydropyranoxy-1-hexanol

Cat. No.: B585910
CAS No.: 1346605-24-0
M. Wt: 230.348
InChI Key: CVNPBSROJVKIEA-UHFFFAOYSA-N
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Description

2-Ethyl-6-tetrahydropyranoxy-1-hexanol is an organic compound with the molecular formula C13H26O3. It is a member of the alcohol family and features a unique structure that includes an oxane ring and a hexanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol typically involves the reaction of 2-ethylhexanol with oxirane under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the opening of the oxirane ring and its subsequent attachment to the hexanol chain. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency. The use of advanced catalysts and automated systems helps in scaling up the production while maintaining the quality of the compound. The industrial process also includes purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-tetrahydropyranoxy-1-hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-6-tetrahydropyranoxy-1-hexanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The oxane ring and hexanol chain contribute to its reactivity and ability to modulate biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-tetrahydropyranoxy-1-hexanol stands out due to its combination of an oxane ring and a hexanol chain, which imparts unique chemical and physical properties. This structural uniqueness makes it valuable in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-ethyl-6-(oxan-2-yloxy)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-2-12(11-14)7-3-5-9-15-13-8-4-6-10-16-13/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNPBSROJVKIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCCOC1CCCCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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